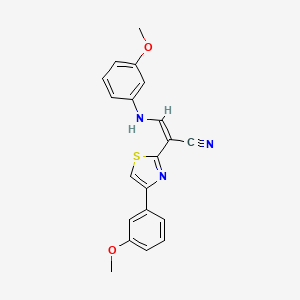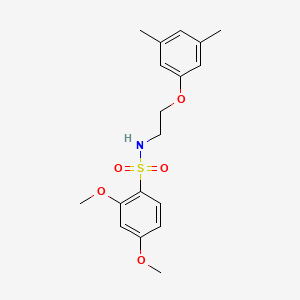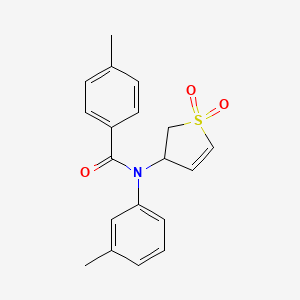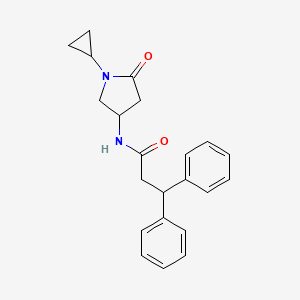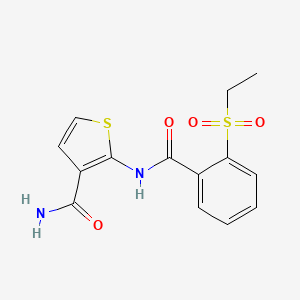
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of small GTPases. It has been studied extensively for its role in cancer research, as well as in the treatment of other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has delved into innovative synthesis methods, such as the Gewald reaction, which facilitates the formation of thiophene derivatives under environmentally friendly conditions. This reaction is significant for producing 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature, highlighting a method that could potentially be applied to synthesize compounds similar to 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide (Abaee & Cheraghi, 2013).
Structural Analysis : Studies focusing on the structural analysis of related compounds, such as 2,3-Bis(ethylsulfonyl)benzo[b]thiophene, provide insights into the electronic and spatial configuration, which are crucial for understanding the reactivity and potential applications of similar sulfonamide compounds (Parvez, Mesher, & Clark, 1996).
Catalytic Applications : The catalytic potential of thiophene derivatives has been explored, such as in the palladium-catalyzed arylation processes. This research could offer a glimpse into the catalytic capabilities of this compound in synthesizing complex organic molecules, thereby advancing synthetic chemistry (Bheeter, Bera, & Doucet, 2013).
Biological Activity : While explicitly avoiding details on drug use and dosage, it's worth noting that related research has explored the biological activities of thiophene derivatives. For instance, studies have investigated the antibacterial properties of thiophene-2-carboxamide derivatives, indicating potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Propiedades
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-22(19,20)11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNLIQMMGCKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
